molecular formula C10H14NO5PS B3344135 O,S-Diethyl O-(p-nitrophenyl) phosphorothioate CAS No. 597-88-6

O,S-Diethyl O-(p-nitrophenyl) phosphorothioate

Cat. No.: B3344135
CAS No.: 597-88-6
M. Wt: 291.26 g/mol
InChI Key: BGWJTLLALYACOG-UHFFFAOYSA-N
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Description

O,S-Diethyl O-(p-nitrophenyl) phosphorothioate is an organophosphorus compound widely recognized for its use as an insecticide. It is known for its effectiveness in controlling a variety of pests in agricultural settings. The compound is characterized by its chemical structure, which includes a phosphorothioate group bonded to a p-nitrophenyl group, making it a potent inhibitor of acetylcholinesterase, an enzyme critical for nerve function in insects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O,S-Diethyl O-(p-nitrophenyl) phosphorothioate typically involves the reaction of diethyl phosphorochloridothioate with p-nitrophenol. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the process. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous conditions using solvents like dichloromethane or toluene

    Reaction Time: Several hours to ensure complete reaction

Industrial Production Methods

On an industrial scale, the production of this compound involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures the consistent quality of the product. The industrial process also incorporates purification steps, such as distillation and recrystallization, to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

O,S-Diethyl O-(p-nitrophenyl) phosphorothioate undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water, especially under acidic or basic conditions, the compound hydrolyzes to form p-nitrophenol and diethyl phosphorothioic acid.

    Oxidation: The compound can be oxidized to form its corresponding oxon derivative, which is even more potent as an acetylcholinesterase inhibitor.

    Substitution: Nucleophilic substitution reactions can occur, where the p-nitrophenyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water as the solvent

    Oxidation: Oxidizing agents like hydrogen peroxide or peracids

    Substitution: Nucleophiles such as thiols or amines, often in the presence of a base

Major Products Formed

    Hydrolysis: p-Nitrophenol and diethyl phosphorothioic acid

    Oxidation: this compound oxon

    Substitution: Various substituted phosphorothioates depending on the nucleophile used

Scientific Research Applications

O,S-Diethyl O-(p-nitrophenyl) phosphorothioate has several applications in scientific research:

    Chemistry: Used as a model compound to study the kinetics and mechanisms of phosphorothioate hydrolysis and oxidation reactions.

    Biology: Employed in studies investigating the inhibition of acetylcholinesterase and its effects on nerve function.

    Medicine: Research into antidotes and treatments for organophosphorus poisoning often involves this compound.

    Industry: Utilized in the development of new insecticides and pesticides with improved efficacy and safety profiles.

Mechanism of Action

The primary mechanism of action of O,S-Diethyl O-(p-nitrophenyl) phosphorothioate involves the inhibition of acetylcholinesterase. The compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine, a neurotransmitter. This leads to an accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of the nerves, muscle paralysis, and eventually, the death of the insect. The molecular targets include the serine residue in the active site of acetylcholinesterase, and the pathways involved are those related to neurotransmission and nerve function.

Comparison with Similar Compounds

Similar Compounds

    Parathion: O,O-Diethyl O-(4-nitrophenyl) phosphorothioate

    Methyl Parathion: O,O-Dimethyl O-(4-nitrophenyl) phosphorothioate

    Sumithion: O,O-Dimethyl O-(4-nitro-m-tolyl) phosphorothioate

Uniqueness

O,S-Diethyl O-(p-nitrophenyl) phosphorothioate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits a different spectrum of activity and potency, making it suitable for specific applications in pest control and scientific research.

Properties

IUPAC Name

1-[ethoxy(ethylsulfanyl)phosphoryl]oxy-4-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14NO5PS/c1-3-15-17(14,18-4-2)16-10-7-5-9(6-8-10)11(12)13/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGWJTLLALYACOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(OC1=CC=C(C=C1)[N+](=O)[O-])SCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14NO5PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00975103
Record name O,S-Diethyl O-(4-nitrophenyl) phosphorothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00975103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

597-88-6
Record name Phosphorothioic acid, O,S-diethyl O-(4-nitrophenyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=597-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphorothioic acid, O,S-diethyl-O-(p-nitrophenyl) ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000597886
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O,S-Diethyl O-(4-nitrophenyl) phosphorothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00975103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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